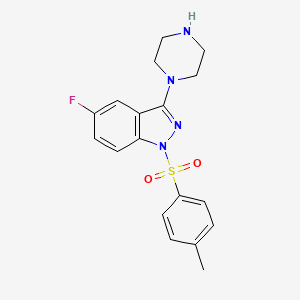
3-(Nonafluorobutoxy)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Nonafluorobutoxy)propanoic acid is a fluorinated organic compound characterized by the presence of a nonafluorobutoxy group attached to a propanoic acid backbone. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFASs), which are known for their unique chemical properties, including high thermal stability and resistance to degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Nonafluorobutoxy)propanoic acid typically involves the reaction of nonafluorobutyl alcohol with a suitable propanoic acid derivative under controlled conditions. One common method involves the esterification of nonafluorobutyl alcohol with propanoic acid, followed by hydrolysis to yield the desired acid. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of specialized reactors and purification techniques, such as distillation and crystallization, is common to achieve high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(Nonafluorobutoxy)propanoic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acid group to an alcohol.
Substitution: The fluorinated group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of fluorinated derivatives.
Aplicaciones Científicas De Investigación
3-(Nonafluorobutoxy)propanoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of PFAS toxicity and bioaccumulation.
Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and surfactants, where its thermal stability and resistance to degradation are advantageous.
Mecanismo De Acción
The mechanism by which 3-(Nonafluorobutoxy)propanoic acid exerts its effects is primarily related to its interaction with biological membranes and proteins. The fluorinated group can disrupt membrane integrity and interfere with protein function, leading to various biological effects. The compound may also interact with specific molecular targets, such as enzymes and receptors, altering their activity and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)-propanoate: Another fluorinated compound with similar properties and applications.
Perfluorooctanoic acid (PFOA): A well-known PFAS with extensive industrial use and environmental impact.
Uniqueness
3-(Nonafluorobutoxy)propanoic acid is unique due to its specific fluorinated structure, which imparts distinct chemical properties such as high thermal stability and resistance to degradation. These properties make it particularly useful in applications requiring robust and durable materials.
Propiedades
Número CAS |
919005-48-4 |
|---|---|
Fórmula molecular |
C4F9OCH2CH2COOH C7H5F9O3 |
Peso molecular |
308.10 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)propanoic acid |
InChI |
InChI=1S/C7H5F9O3/c8-4(9,6(12,13)14)5(10,11)7(15,16)19-2-1-3(17)18/h1-2H2,(H,17,18) |
Clave InChI |
PKHUZBFCHBFDSN-UHFFFAOYSA-N |
SMILES canónico |
C(COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Bis(2-cyanobenzyl)amino]benzonitrile](/img/structure/B12635799.png)

![Benzamide, N-[6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12635822.png)
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenoxypropanethioate](/img/structure/B12635829.png)
![1,1'-Sulfonylbis[3-(prop-1-en-1-yl)-4-propoxybenzene]](/img/structure/B12635838.png)
![2-chloro-N-[2-(3-methyl-1-benzothiophen-2-yl)ethyl]benzamide](/img/structure/B12635841.png)
![4-[2-(2-Aminophenyl)ethenyl]phenol](/img/structure/B12635849.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-bromo-2-propyl-](/img/structure/B12635852.png)


![{1-[(Benzyloxy)carbonyl]-5-bromo-1H-indol-3-yl}acetic acid](/img/structure/B12635869.png)
![3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B12635876.png)
![methyl 5-(4-fluorophenyl)-1-nitroso-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B12635893.png)

